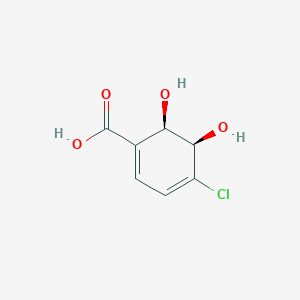
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid, also known as chlorogenic acid (CGA), is a natural compound found in many plants, including coffee, fruits, and vegetables. It has been widely studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of CGA is not fully understood, but it is believed to work by several different mechanisms. CGA has been shown to inhibit the activity of enzymes that break down carbohydrates, which may help regulate blood sugar levels. It also activates certain signaling pathways in cells that can help reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
CGA has been found to have several biochemical and physiological effects. It has been shown to reduce the absorption of glucose in the intestine, which can help regulate blood sugar levels. CGA has also been found to increase the activity of certain enzymes involved in fat metabolism, which may help reduce the risk of obesity. Additionally, CGA has been shown to have anti-cancer properties, which may help prevent the development and progression of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CGA has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plants, making it readily available for research. CGA is also relatively stable and can be stored for long periods of time without degradation. However, CGA has some limitations for use in lab experiments. It can be difficult to isolate and purify CGA from plant extracts, and the purity of the compound can vary depending on the source. Additionally, CGA can be sensitive to pH and temperature changes, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for research on CGA. One area of interest is the potential use of CGA as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Another area of research is the potential use of CGA as a chemopreventive agent for the prevention and treatment of cancer. Additionally, there is interest in exploring the effects of CGA on the gut microbiome and its potential role in promoting gut health. Finally, there is interest in developing new methods for the synthesis and purification of CGA to improve its availability and purity for research and potential therapeutic use.
Métodos De Síntesis
CGA can be synthesized using various methods, including chemical synthesis, microbial fermentation, and plant extraction. In chemical synthesis, CGA is produced by reacting quinic acid with caffeic acid under acidic conditions. Microbial fermentation involves using microorganisms such as bacteria and fungi to produce CGA from precursor molecules. Plant extraction is the most common method of CGA production, where the compound is extracted from plants such as coffee beans and fruits.
Aplicaciones Científicas De Investigación
CGA has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. CGA has also been found to have anti-inflammatory effects, which may help reduce the risk of chronic diseases such as diabetes, heart disease, and cancer.
Propiedades
IUPAC Name |
(5R,6R)-4-chloro-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,5-6,9-10H,(H,11,12)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOVYSNZOSWZCM-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(=C1)Cl)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([C@H]([C@H](C(=C1)Cl)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

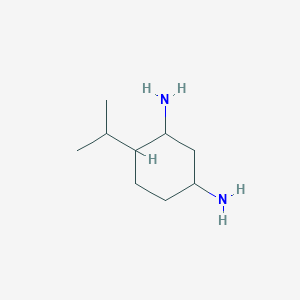


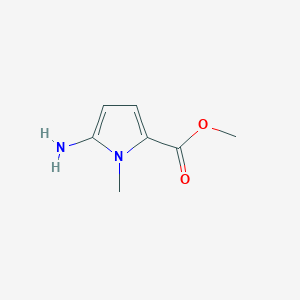

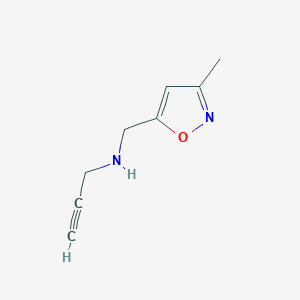
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)

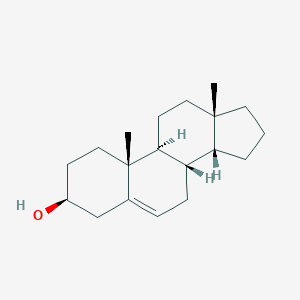


![1-[(1S,2S)-2-[(Z)-Hex-1-enyl]cyclopropyl]ethanone](/img/structure/B63065.png)
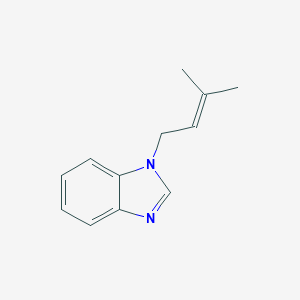
![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)